
S-Methyl (heptylsulfanyl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl (heptylsulfanyl)ethanethioate: is an organosulfur compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive sulfurous odor and is often found in various natural products and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method to synthesize S-Methyl (heptylsulfanyl)ethanethioate involves the reaction of heptyl mercaptan with methyl thioacetate in the presence of a suitable acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as heptyl magnesium bromide, which reacts with methyl thioacetate to form the desired thioester. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale thioesterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl (heptylsulfanyl)ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Alkyl halides, thiolates; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various thioether derivatives.
Scientific Research Applications
Chemistry: S-Methyl (heptylsulfanyl)ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds and is utilized in the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways involving sulfur-containing molecules. It is also investigated for its antimicrobial properties and its ability to modulate enzyme activity.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism pathways. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the fragrance and flavor industry due to its distinctive odor. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl (heptylsulfanyl)ethanethioate involves its interaction with various molecular targets, primarily through its sulfur atom. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
S-Methyl thioacetate: Similar in structure but with a shorter alkyl chain.
S-Ethyl ethanethioate: Another thioester with an ethyl group instead of a heptyl group.
Methyl thioacetate: An isomer where the sulfur and oxygen atoms are interchanged.
Uniqueness: S-Methyl (heptylsulfanyl)ethanethioate is unique due to its longer heptyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain thioesters may not be able to fulfill.
Properties
| 153478-29-6 | |
Molecular Formula |
C10H20OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
S-methyl 2-heptylsulfanylethanethioate |
InChI |
InChI=1S/C10H20OS2/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |
InChI Key |
DOIXAEGXYWJNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCC(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



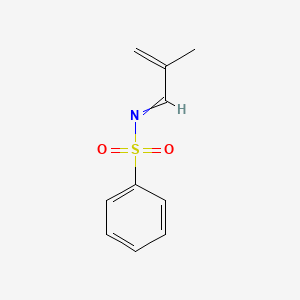
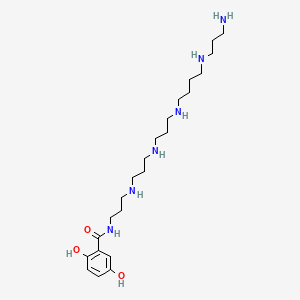
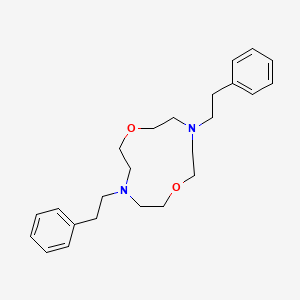


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
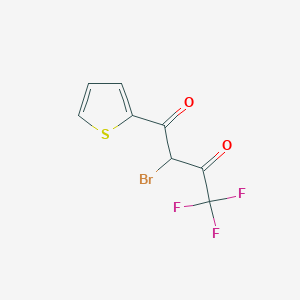
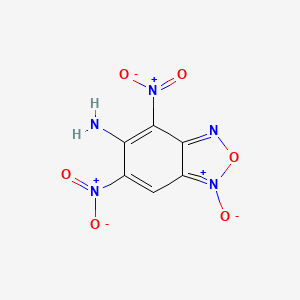
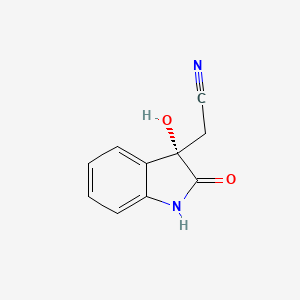
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
